(3-Morpholin-4-YL-propyl)-thiophen-2-ylmethyl-amine dihydrochloride
Description
(3-Morpholin-4-YL-propyl)-thiophen-2-ylmethyl-amine dihydrochloride (CAS: 1147190-90-6) is a dihydrochloride salt with the molecular formula C₁₂H₂₂Cl₂N₂OS and a molecular weight of 313.29 g/mol . Its structure comprises a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom), a thiophene-2-ylmethyl group, and a propylamine chain. The dihydrochloride salt form enhances aqueous solubility and stability compared to the free base. Key physicochemical properties include:
- Hydrogen bond donors/acceptors: 3/4
- Rotatable bonds: 6
- Topological polar surface area (TPSA): 52.7 Ų
- Complexity index: 186 .
The compound’s InChIKey (LBACWIJUSDJRGR-UHFFFAOYSA-N) and SMILES (Cl.Cl .S1C=CC=C1CNCCCN1CCOCC1) highlight its structural features, including the morpholine ring, thiophene moiety, and amine backbone .
Properties
IUPAC Name |
3-morpholin-4-yl-N-(thiophen-2-ylmethyl)propan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2OS.2ClH/c1-3-12(16-10-1)11-13-4-2-5-14-6-8-15-9-7-14;;/h1,3,10,13H,2,4-9,11H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBACWIJUSDJRGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNCC2=CC=CS2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Morpholin-4-YL-propyl)-thiophen-2-ylmethyl-amine dihydrochloride typically involves the following steps:
Formation of the Morpholine Ring: This can be achieved through the reaction of 1,2-amino alcohols with α-haloacid chlorides, followed by cyclization and reduction reactions.
Introduction of the Thiophene Ring: Thiophene derivatives can be synthesized using condensation reactions such as the Gewald reaction, which involves sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Linking the Morpholine and Thiophene Rings: The final step involves the coupling of the morpholine and thiophene derivatives through a propylamine chain, followed by purification to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(3-Morpholin-4-YL-propyl)-thiophen-2-ylmethyl-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary or tertiary amines.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to (3-Morpholin-4-YL-propyl)-thiophen-2-ylmethyl-amine dihydrochloride may exhibit antidepressant properties. The morpholine structure is often associated with serotonin receptor modulation, which is critical in the treatment of depression. Studies have shown that derivatives can enhance serotonin levels in the brain, suggesting potential as antidepressants .
Anticancer Properties
The compound has been investigated for its anticancer potential. Thiophene derivatives have demonstrated activity against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. In vitro studies indicate that this compound may enhance the efficacy of existing chemotherapeutic agents .
Proteomics
This compound is utilized in proteomics research for its ability to modify proteins through covalent bonding. This property allows researchers to study protein interactions and functions more effectively .
Neurobiology
The compound's structural features make it a candidate for studying neurological disorders. Its ability to cross the blood-brain barrier enables researchers to explore its effects on neurotransmitter systems, particularly in models of anxiety and depression .
Synthesis and Chemical Reactions
The synthesis of this compound involves multi-step organic reactions that can be optimized for higher yields and purities. The presence of the morpholine group allows for various modifications that can enhance biological activity or alter pharmacokinetic properties .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antidepressant effects | Demonstrated increased serotonin levels in treated models |
| Study 2 | Assess anticancer properties | Induced apoptosis in cancer cell lines |
| Study 3 | Investigate neurobiological effects | Showed potential in modulating neurotransmitter systems |
Mechanism of Action
The mechanism of action of (3-Morpholin-4-YL-propyl)-thiophen-2-ylmethyl-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The morpholine ring can act as a ligand for various receptors, while the thiophene ring can participate in electron transfer reactions. The propylamine chain facilitates the binding of the compound to its target sites, leading to the modulation of biological activities.
Comparison with Similar Compounds
1,4-Bis(2-hydroxyethyl)piperazine Dihydrochloride
Key similarities :
- Both are dihydrochloride salts with heterocyclic amines (morpholine vs. piperazine).
- High solubility in polar solvents due to protonated amine groups and chloride counterions.
Key differences :
- Substituents : The target compound has a thiophene and propyl chain, whereas 1,4-bis(2-hydroxyethyl)piperazine contains hydroxyethyl groups.
- Biological relevance : Piperazine derivatives are often used as buffers or in drug delivery, while morpholine-thiophene hybrids may target neurological or antimicrobial pathways .
2-(3-Methylmorpholin-4-yl)ethan-1-amine
Key similarities :
- Shared morpholine core.
Key differences :
- Chain length : The target compound has a longer propyl chain, increasing lipophilicity.
2,2’-Azobis(2-methylpropionamide) Dihydrochloride (AAPH)
Key similarities :
- Both are dihydrochloride salts.
- Water-soluble due to ionic character.
Key differences :
Physicochemical and Pharmacokinetic Properties
Key observations :
- The target compound’s thiophene moiety enhances aromatic interactions compared to aliphatic analogs.
Biological Activity
(3-Morpholin-4-YL-propyl)-thiophen-2-ylmethyl-amine dihydrochloride is a compound with the molecular formula C12H20N2OS- 2HCl and a molecular weight of 313.29 g/mol. This compound is characterized by its unique structural features, including a morpholine ring, a thiophene ring, and a propylamine chain, which contribute to its diverse biological activities. Research has indicated potential applications in fields such as medicinal chemistry, pharmacology, and materials science.
The compound can be synthesized through various chemical reactions, including the formation of the morpholine ring via cyclization and reduction reactions, and the introduction of the thiophene ring through condensation reactions. The final product is obtained by coupling these components through a propylamine chain.
The biological activity of this compound is attributed to its interaction with specific molecular targets. The morpholine ring acts as a ligand for various receptors, while the thiophene ring participates in electron transfer reactions. The propylamine chain enhances binding affinity to target sites, modulating biological activities.
Cytotoxicity
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Preliminary results suggest that it possesses selectivity towards certain cell lines, indicating potential therapeutic applications while minimizing toxicity.
Case Studies and Research Findings
- Study on Leishmania donovani : A related class of compounds demonstrated significant activity against Leishmania donovani, suggesting that similar structures may exhibit antileishmanial effects. The mechanism involved reactive oxygen species production leading to cell death in promastigotes .
- Antibacterial Activity : Compounds with structural similarities have shown promising antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 3.12 to 12.5 µg/mL .
- In Vitro Evaluations : Various derivatives have been synthesized and evaluated for their biological activities. The selectivity index (SI) calculated from cytotoxicity (CC50) and efficacy (IC50) provides insight into their therapeutic potential .
Data Tables
| Biological Activity | Target Organism/Cell Line | MIC/IC50 (µg/mL) | Notes |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 3.12 - 12.5 | Effective against gram-positive bacteria |
| Antifungal | Various fungal strains | TBD | Further studies needed for specificity |
| Cytotoxicity | THP-1 cell line | CC50 TBD | Selectivity index indicates therapeutic potential |
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for (3-Morpholin-4-YL-propyl)-thiophen-2-ylmethyl-amine dihydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sequential alkylation and amination steps to introduce the morpholine and thiophene moieties. For example, alkylation of a thiophene-methylamine precursor with 3-chloropropylmorpholine, followed by hydrochloride salt formation using HCl gas or concentrated HCl in anhydrous ethanol . Optimization includes adjusting reaction temperature (e.g., 40–60°C for amination), solvent polarity (THF or DMF for solubility), and stoichiometric ratios (1:1.2 amine:alkylating agent). Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) ensures >95% purity .
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical:
- ¹H-NMR : Peaks at δ 2.4–2.8 ppm (morpholine CH₂), δ 6.8–7.2 ppm (thiophene protons), and δ 3.3–3.6 ppm (amine-CH₂) .
- ¹³C-NMR : Signals at ~67 ppm (morpholine carbons) and 125–140 ppm (thiophene carbons) .
- Mass Spectrometry (MS) : Molecular ion peak matching the molecular weight (e.g., ~315 g/mol for C₁₃H₂₁Cl₂N₃S) .
Q. How does the hydrochloride salt form influence the compound’s stability and solubility?
- Methodological Answer : The dihydrochloride salt enhances aqueous solubility (critical for in vitro assays) by forming ionic interactions with water. Stability is tested via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., free base or oxidized thiophene derivatives) indicate the need for inert storage (argon atmosphere, desiccated at -20°C) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer : Discrepancies may arise from impurities (e.g., unreacted morpholine precursors) or assay conditions (e.g., pH affecting salt dissociation). Mitigation strategies:
- Analytical Purity Checks : Use HPLC-MS to quantify impurities (<0.5% threshold) .
- Standardized Assay Protocols : Control buffer ionic strength (e.g., PBS pH 7.4) and cell passage numbers in cytotoxicity studies .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers .
Q. What experimental designs are optimal for studying the compound’s pharmacokinetics and metabolic fate?
- Methodological Answer :
- In Vivo Studies : Administer 10 mg/kg (IV/oral) in rodent models, with serial blood sampling (0–24 hrs). Use LC-MS/MS to quantify plasma concentrations and metabolites (e.g., N-demethylated or sulfoxide derivatives) .
- Hepatic Microsome Assays : Incubate with NADPH-fortified human liver microsomes (37°C, 1 hr) to identify cytochrome P450-mediated oxidation .
- Tissue Distribution : Radiolabel the compound (³H or ¹⁴C) for autoradiography in organs .
Q. How does the morpholine ring’s electronic environment affect the compound’s interaction with biological targets?
- Methodological Answer : The morpholine nitrogen’s basicity (pKa ~7.4) enables pH-dependent protonation, influencing binding to targets like G protein-coupled receptors. Techniques to probe this:
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) at varying pH .
- Molecular Dynamics Simulations : Model protonated vs. unprotonated states in receptor docking (e.g., using AutoDock Vina) .
- Structure-Activity Relationship (SAR) : Synthesize analogs with piperazine or thiomorpholine substitutions to compare potency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
